molecular formula C23H36FN5O7S B12863063 3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid

3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid

Cat. No.: B12863063
M. Wt: 545.6 g/mol
InChI Key: SCPRQHBLNIOEEW-JACBHJRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid is a complex organic molecule with a unique structure It contains multiple functional groups, including amides, a thienoimidazole ring, and a fluorinated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid involves multiple steps, including the formation of the thienoimidazole ring, the introduction of the fluorinated ketone, and the coupling of the various amide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the specific oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid include other thienoimidazole derivatives, fluorinated ketones, and amide-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the thienoimidazole ring and the fluorinated ketone, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

Molecular Formula

C23H36FN5O7S

Molecular Weight

545.6 g/mol

IUPAC Name

3-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]-[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C23H36FN5O7S/c1-11(2)19(22(35)29(12(3)21(25)34)14(8-18(32)33)15(30)9-24)27-17(31)7-5-4-6-16-20-13(10-37-16)26-23(36)28-20/h11-14,16,19-20H,4-10H2,1-3H3,(H2,25,34)(H,27,31)(H,32,33)(H2,26,28,36)/t12-,13-,14?,16-,19-,20-/m0/s1

InChI Key

SCPRQHBLNIOEEW-JACBHJRWSA-N

Isomeric SMILES

C[C@@H](C(=O)N)N(C(CC(=O)O)C(=O)CF)C(=O)[C@H](C(C)C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CC(C)C(C(=O)N(C(C)C(=O)N)C(CC(=O)O)C(=O)CF)NC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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